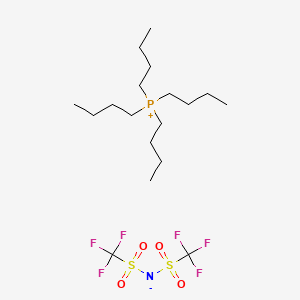
Poc-Cystamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poc-Cystamine Hydrochloride, also known as Prop-2-yn-1-yl (2-((2-aminoethyl)disulfaneyl)ethyl)carbamate hydrochloride, is a derivative of cystamine. This compound is notable for its application in various fields, including chemistry and medicine. It is a propargyl derivatized cystamine building block, making it suitable for Click Chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Poc-Cystamine Hydrochloride involves the derivatization of cystamine. The process typically includes the reaction of cystamine with propargyl chloroformate under controlled conditions to yield the desired product. The reaction is carried out in an appropriate solvent, such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Poc-Cystamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Poc-Cystamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in Click Chemistry for the synthesis of complex molecules.
Biology: Investigated for its potential in modulating oxidative stress and inflammation in cellular models.
Industry: Utilized in the development of smart anticancer delivery platforms and other advanced materials.
Mécanisme D'action
The mechanism of action of Poc-Cystamine Hydrochloride involves its ability to modulate oxidative stress and inflammation. It upregulates neuroprotective pathways involving brain-derived neurotrophic factor and Nuclear factor erythroid 2-related factor 2 signaling. This compound can traverse the blood-brain barrier, making it a promising candidate for targeting neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Cysteamine: The decarboxylated derivative of cysteine, known for its radioprotective effects and use in treating cystinosis.
Cystamine: The oxidized form of cysteamine, also used in neurodegenerative disease research.
Uniqueness: Poc-Cystamine Hydrochloride is unique due to its propargyl derivatization, which enhances its utility in Click Chemistry and other synthetic applications. This modification also potentially improves its pharmacokinetic properties and therapeutic efficacy compared to cysteamine and cystamine .
Propriétés
Formule moléculaire |
C8H15ClN2O2S2 |
|---|---|
Poids moléculaire |
270.8 g/mol |
Nom IUPAC |
prop-2-ynyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C8H14N2O2S2.ClH/c1-2-5-12-8(11)10-4-7-14-13-6-3-9;/h1H,3-7,9H2,(H,10,11);1H |
Clé InChI |
ODYKFEDOLGMOSI-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)NCCSSCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
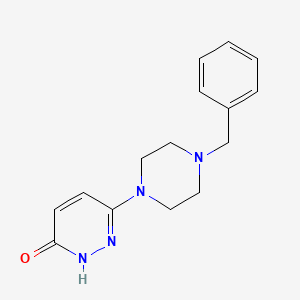
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)

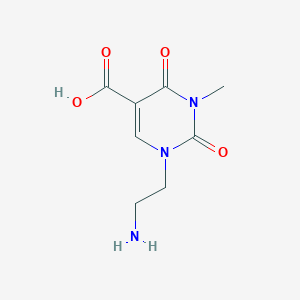

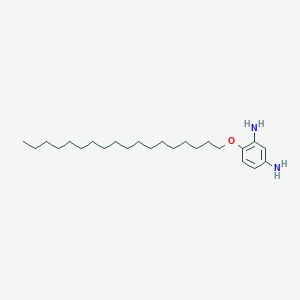
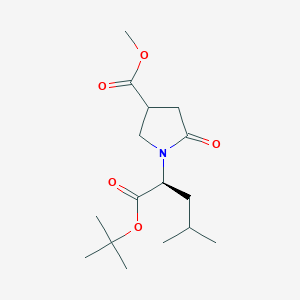
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)
